Welcome to the BenchChem Online Store!
molecular formula C10H9N3O2 B8578618 2-(6-Amino-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetonitrile

2-(6-Amino-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetonitrile

Cat. No. B8578618
M. Wt: 203.20 g/mol
InChI Key: SFDKBNMZNMPGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04804394

Procedure details

A mixture of ethanol (15 ml), acetic acid (1 g), water (25 ml) and iron (3 g) is stirred at 80° C., and 4-cyanomethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one (2.33 g) is added portionwise thereto. The whole is stirred at 80° C. until gas evolution ceases. The reaction mixture is mixed with active carbon (1 g) and ethanol (20 ml), refluxed for 15 minutes, and filtered. The filtrate is poured into chilled water. The deposited crystals are collected by filtration, and dried to obtain 6-amino-4-cyanomethyl-2H-1,4-benzoxazin-3(4H)-one (1.51 g).
Name
4-cyanomethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 g
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)C.O.[C:6]([CH2:8][N:9]1[C:14]2[CH:15]=[C:16]([N+:19]([O-])=O)[CH:17]=[CH:18][C:13]=2[O:12][CH2:11][C:10]1=[O:22])#[N:7]>[Fe].C(O)C>[NH2:19][C:16]1[CH:17]=[CH:18][C:13]2[O:12][CH2:11][C:10](=[O:22])[N:9]([CH2:8][C:6]#[N:7])[C:14]=2[CH:15]=1

Inputs

Step One
Name
4-cyanomethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one
Quantity
2.33 g
Type
reactant
Smiles
C(#N)CN1C(COC2=C1C=C(C=C2)[N+](=O)[O-])=O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
3 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The whole is stirred at 80° C. until gas evolution ceases
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate is poured
TEMPERATURE
Type
TEMPERATURE
Details
into chilled water
FILTRATION
Type
FILTRATION
Details
The deposited crystals are collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC2=C(N(C(CO2)=O)CC#N)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.